5,5-Dimethyl-1-pyrroline N-oxide
Overview
Description
Synthesis Analysis
DMPO can be synthesized through a two-step process, starting with the reaction of specific precursors followed by further chemical modifications. For instance, 5-(Diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide, a related compound, is synthesized from 2-nitropropane analogs, highlighting a general approach to synthesizing DMPO analogs through straightforward reactions without the need for specialized equipment (Leinisch et al., 2011).
Molecular Structure Analysis
The molecular structure of DMPO and its derivatives is crucial for their reactivity and spin-trapping capabilities. For instance, the [3+2] cycloaddition reaction of DMPO with 2-cyclopentenone has been thoroughly analyzed, revealing insights into its molecular electron density and the factors influencing its regio- and stereoselectivity (Soleymani & Kazemi Chegeni, 2019).
Chemical Reactions and Properties
DMPO is involved in various chemical reactions, including cycloaddition and reactions with radicals. The superoxide radical anion adduct of DMPO has been studied, shedding light on the thermodynamics and kinetics of its unimolecular decomposition, which is crucial for understanding its behavior in spin-trapping applications (Villamena, 2009).
Physical Properties Analysis
The physical properties of DMPO, such as stability and reactivity under various conditions, are essential for its application in spin trapping. For example, the stability of DMPO as a spin-trap in Fenton reaction-based processes has been thoroughly investigated, providing guidelines for its effective use in quantifying hydroxyl radicals (Fontmorin et al., 2016).
Chemical Properties Analysis
The chemical behavior of DMPO, particularly in response to radicals, is a cornerstone of its utility in spin-trapping studies. Investigations into its reactions with superoxide and hydroxyl radicals have elucidated the factors affecting its spin-trapping efficiency and the stability of the resulting spin adducts (Buettner & Oberley, 1978).
Scientific Research Applications
DMPO is used in biological applications involving electron paramagnetic resonance (EPR) spin trapping, with detailed procedures for its synthesis and purification detailed by Janzen et al. (1989) in "Chemico-biological interactions" (Janzen et al., 1989).
It has shown significant activity in the murine P388 lymphocytic leukemia model, outperforming indicine N-oxide, as reported by Anderson and Milowsky (1987) in "Journal of medicinal chemistry" (Anderson & Milowsky, 1987).
DMPO has been observed to oxidize in certain systems, rather than trapping primary free radicals, as discussed by Floyd and Soong (1977) in "Biochemical and biophysical research communications" (Floyd & Soong, 1977).
It can initiate oxygen consumption and quench singlet oxygen phosphorescence, as explored by Bilski et al. (1996) in the "Journal of the American Chemical Society" (Bilski et al., 1996).
DMPO has been used in a safer and more efficient method for 14C-labeling, as demonstrated by Le et al. (2000) in "Journal of Labelled Compounds and Radiopharmaceuticals" (Le et al., 2000).
The study by Frejaville et al. (1995) in "Journal of medicinal chemistry" introduced DEPMPO, a new spin trap similar to DMPO, with a more persistent superoxide spin adduct, useful in studying superoxide production in biological environments (Frejaville et al., 1995).
Golubev et al. (2010) in the "Russian Chemical Bulletin" synthesized new functionalized 5,5-dimethyl-1-pyrroline 1-oxides, finding that oxime 2a was the most effective radical trap for short-lived radicals (Golubev et al., 2010).
DMPO's stability in aqueous solutions was questioned by Buettner and Oberley (1978) in "Biochemical and biophysical research communications", highlighting the importance of considering reaction products and time course in experiments (Buettner & Oberley, 1978).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,2-dimethyl-1-oxido-3,4-dihydropyrrol-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-6(2)4-3-5-7(6)8/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUVETGKTILCLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC=[N+]1[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30186826 | |
Record name | DMPO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30186826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; Highly hygroscopic; [Merck Index] Light yellow, hygroscopic solidified mass or fragments; mp = 25-29 deg C; [Sigma-Aldrich MSDS] | |
Record name | 5,5-Dimethyl-1-pyrroline-1-oxide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11241 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
5,5-Dimethyl-1-pyrroline N-oxide | |
CAS RN |
3317-61-1 | |
Record name | 5,5-Dimethyl-1-pyrroline N-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3317-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | DMPO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30186826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydro-2,2-dimethyl-2H-pyrrole 1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.011 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5,5-DIMETHYL-1-PYRROLINE-1-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7170JZ1QF3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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